

The Inhibitory Role of (+/-)-Strigol in Shoot Branching: A Technical Guide

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Compound of Interest		
Compound Name:	(+/-)-Strigol	
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Abstract

Strigolactones (SLs), including the racemic mixture (+/-)-Strigol, are a class of carotenoid-derived phytohormones that have emerged as critical regulators of plant architecture, most notably through the inhibition of shoot branching. This technical guide provides an in-depth overview of the core principles underlying the role of (+/-)-Strigol and its synthetic analogs in modulating axillary bud outgrowth. It is intended for researchers, scientists, and drug development professionals engaged in plant science and agricultural biotechnology. This document details the key experimental evidence, quantitative data on dose-dependent responses, comprehensive experimental protocols, and a visualization of the underlying signaling pathways.

Introduction

The regulation of shoot branching is a pivotal process in plant development, determining the overall architecture of the plant and profoundly influencing agricultural traits such as yield and biomass.[1] For many years, the hormonal control of this process was primarily attributed to auxins and cytokinins. However, the discovery of strigolactones as a novel class of phytohormones has revolutionized our understanding of shoot branching.[2]

Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, strigolactones were later found to be endogenous signaling molecules that regulate various aspects of plant development.[3] Seminal studies using excessively branching mutants in Arabidopsis thaliana (more axillary growth - max), pea (Pisum sativum; ramosus -



rms), and rice (Oryza sativa; dwarf - d) were instrumental in elucidating the role of SLs as potent inhibitors of axillary bud outgrowth.[4] The synthetic strigolactone analog, GR24, which is a racemic mixture of two enantiomers, has been widely used as a tool to study the physiological effects of strigolactones.[5][6]

This guide will focus on the mechanisms by which **(+/-)-Strigol** and its analogs regulate shoot branching, providing a technical resource for researchers in the field.

Quantitative Data on Strigolactone-Mediated Inhibition of Shoot Branching

The inhibitory effect of strigolactones on shoot branching is dose-dependent. The synthetic analog GR24 has been extensively used to quantify this response in various plant species. The following table summarizes key quantitative data from published studies.



Plant Species	Genotype	Compound	Concentrati on	Effect on Shoot Branching	Reference
Pisum sativum (pea)	rms1-10 (ccd8)	GR24	100 nM	Direct application to the axillary bud at node 4 resulted in significant inhibition of bud growth after 8 days.	[7]
Pisum sativum (pea)	rms1-10 (ccd8)	GR24	10 nM	Vascular supply of GR24 inhibited bud outgrowth at node 5 after 10 days, demonstratin g acropetal movement.	[7]
Arabidopsis thaliana	Wild-type	GR24	1 μΜ - 10 μΜ	Significant reduction in basipetal indole-3-acetic acid (IAA) transport in inflorescence stem segments.	[8]
Arabidopsis thaliana	max4	GR24	5 μΜ	Inhibition of axillary shoot outgrowth	[4]



				when applied to the hydroponic culture media.	
Arabidopsis thaliana	max4	GR5	0.1 μΜ	Nearly complete suppression of axillary bud outgrowth when applied to the hydroponic culture media.	[4]
Melaleuca alternifolia (tea tree)	Wild-type	GR24	0.5 mg L ⁻¹ (1.7 μM)	Significant reduction in the mean number of axillary buds (from 8.9 to 5.7) 21 days post-treatment in decapitated cuttings.	[9]
Melaleuca alternifolia (tea tree)	Wild-type	GR24	1.5 mg L ⁻¹ (5.1 μM)	Significant reduction in the mean number of axillary buds (from 8.9 to 5.5) 21 days post-treatment in	[9]



				decapitated cuttings.	
Oryza sativa (rice)	d10	(+)-5DS (2'R)	Not specified	Stronger inhibition of tiller bud outgrowth compared to (2'S) isomers.	[4]
Oryza sativa (ratoon rice)	Huanghuazh an	GR24	Not specified	Significant inhibition of axillary bud elongation and a 40% decrease in ratoon rate.	[10][11]

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal involve a series of key protein interactions that ultimately lead to the regulation of gene expression. The core signaling pathway is highly conserved across different plant species.

The process begins with the binding of a strigolactone molecule to the α/β -hydrolase receptor, DWARF14 (D14) in rice or its orthologs in other species.[12] This binding event leads to a conformational change in D14, which then interacts with the F-box protein D3 (in rice) or MAX2 (in Arabidopsis).[12][13] This complex, as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, targets the repressor protein D53 (in rice) or SMXL proteins (in Arabidopsis) for ubiquitination and subsequent degradation by the 26S proteasome.[14] The degradation of these repressor proteins relieves the suppression of downstream target genes, such as BRANCHED1 (BRC1), a key transcription factor that negatively regulates bud outgrowth.[2]





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Caption: The strigolactone signaling pathway leading to the inhibition of shoot branching.

Experimental Protocols Quantification of Shoot Branching in Arabidopsis thaliana

This protocol describes a standard method for quantifying the shoot branching phenotype in Arabidopsis thaliana.[5][15]

Materials:

- Arabidopsis thaliana seeds (wild-type and mutant lines, e.g., max4)
- Pots with appropriate soil mixture (e.g., peat moss, perlite, and vermiculite)
- Growth chambers or controlled environment rooms with long-day conditions (16 h light / 8 h dark)
- Ruler and digital calipers
- (+/-)-GR24 stock solution (e.g., 10 mM in acetone)
- Pipettes and sterile water



Procedure:

- Plant Growth:
 - Sow Arabidopsis seeds on the surface of moist soil in pots.
 - Stratify the seeds by placing the pots at 4°C in the dark for 2-4 days to ensure uniform germination.
 - Transfer the pots to a growth chamber with long-day conditions (16 h light / 8 h dark) at approximately 22°C.
 - Water the plants as needed.
- GR24 Treatment (Hydroponic or Soil Drench):
 - \circ For hydroponic systems, add GR24 to the nutrient solution to achieve the desired final concentration (e.g., 0.1 μ M to 5 μ M).[4]
 - For soil-grown plants, a soil drench method can be used. Prepare working solutions of GR24 in water (with a final acetone concentration below 0.1%).
 - Apply a fixed volume of the GR24 solution or control solution (water with the same concentration of acetone) to the soil of each pot at regular intervals (e.g., every 2-3 days).
- Phenotypic Analysis:
 - After a defined period of growth (e.g., 4-6 weeks after germination), quantify the number of rosette branches that are longer than a specific threshold (e.g., 1 cm).
 - The length of the primary inflorescence stem and the lengths of individual rosette branches can also be measured using a ruler or digital calipers.
 - Record the data for each plant and calculate the mean and standard error for each genotype and treatment group.

Axillary Bud Outgrowth Assay in Pea (Pisum sativum)

Foundational & Exploratory





This protocol details a direct application method to assess the effect of strigolactones on axillary bud outgrowth in pea.[7][15]

Materials:

- Pea seeds (e.g., rms1 mutant)
- · Pots with potting mix
- Growth chamber or greenhouse
- Micropipette
- (+/-)-GR24 stock solution (e.g., 1 mM in acetone)
- Solutions for application (e.g., 10 μ L of aqueous solution containing 0.1% Tween 20 and the desired GR24 concentration)

Procedure:

- Plant Growth:
 - Sow pea seeds in pots and grow them in a controlled environment.
 - Identify the nodes on the main stem. The experiment is typically performed on a specific node (e.g., node 4).
- GR24 Application:
 - Prepare the GR24 application solution at the desired concentration (e.g., 100 nM).
 - \circ Carefully apply a small volume (e.g., 10 μ L) of the solution directly onto the axillary bud of the chosen node.
 - Apply a control solution (containing acetone and Tween 20 but no GR24) to a separate group of plants.
- Measurement of Bud Growth:

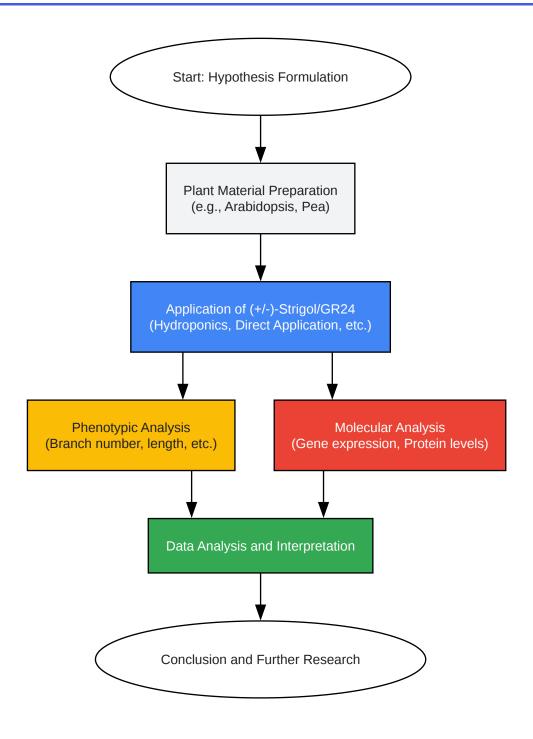


- Measure the length of the treated axillary bud at regular intervals (e.g., daily or every other day) for a specified period (e.g., 8-10 days).
- Use a ruler or calipers for accurate measurements.
- Compare the growth of GR24-treated buds to control-treated buds to determine the inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of **(+/-)-Strigol** or its analogs on shoot branching.





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Caption: A generalized experimental workflow for studying the effects of strigolactones.

Conclusion

(+/-)-Strigol and its synthetic analogs are powerful inhibitors of shoot branching in a wide range of plant species. The core signaling mechanism, involving the D14 receptor, the MAX2/D3 F-box protein, and the degradation of SMXL/D53 repressors, is a key pathway in the



hormonal regulation of plant architecture. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of strigolactone biology and its potential applications in agriculture. Future research will likely focus on the crosstalk between strigolactones and other hormonal pathways, the identification of novel downstream targets, and the development of new synthetic analogs with enhanced specificity and efficacy for crop improvement.

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